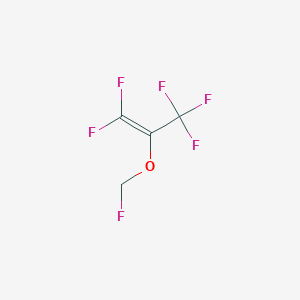

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

Descripción

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is a haloalkene compound known for its nephrotoxic effects in rats. It is a degradation product of the volatile anesthetic sevoflurane, formed under certain conditions in anesthesia machines . This compound has garnered attention due to its potential toxicological effects and its role in scientific research.

Propiedades

IUPAC Name |

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCHRPIQINOPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=C(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973690 | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58109-34-5 | |

| Record name | 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3-PENTAFLUOROISOPROPENYL FLUOROMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ONY53P0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Análisis De Reacciones Químicas

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether undergoes various chemical reactions, including defluorination and bioactivation . Common reagents used in these reactions include potassium fluoride and other strong bases . The major products formed from these reactions are typically fluorinated intermediates and degradation products, which can further undergo metabolic transformations in biological systems .

Aplicaciones Científicas De Investigación

Toxicological Research

FDVE is noted for its nephrotoxic effects, particularly in rat models. Studies have shown that exposure to FDVE can lead to significant kidney damage, characterized by cellular dysfunction and alterations in gene expression.

- Mechanisms of Nephrotoxicity : Research indicates that FDVE undergoes bioactivation in renal tissues, leading to the formation of reactive intermediates that cause cellular damage. The compound is known to conjugate with glutathione, followed by further metabolism into cysteine conjugates, which are then bioactivated by renal cysteine conjugate beta-lyase. This process results in nephrotoxic effects that can be quantified through changes in urine output and histological examination of kidney tissues .

- Case Studies : In a study involving Fischer 344 rats, FDVE was administered at a dose known to induce nephrotoxicity. The investigation utilized microarray analysis to evaluate gene expression profiles, revealing significant modulation of genes associated with kidney function and injury . Another study confirmed the nephrotoxic effects through histological analysis and quantitative PCR, emphasizing the need for further exploration into the molecular mechanisms underlying these effects .

Metabolic Pathway Research

Understanding the metabolic fate of FDVE is crucial for elucidating its toxicological profile and potential therapeutic applications.

- Metabolism Studies : FDVE is metabolized through pathways involving glutathione conjugation, which plays a vital role in detoxification processes. Research has shown that both rats and humans can metabolize FDVE, suggesting potential implications for human health during anesthesia procedures involving sevoflurane .

- Bioactivation Mechanisms : The transformation of FDVE into harmful metabolites has been extensively studied. The formation of cysteine conjugates represents a critical step in the bioactivation process leading to nephrotoxicity. Investigations into these pathways have provided insights into how similar compounds might behave in biological systems .

Implications for Anesthetic Safety

Given that FDVE emerges as a byproduct during the use of sevoflurane in clinical settings, understanding its implications for anesthetic safety is paramount.

- Clinical Relevance : The presence of FDVE raises concerns regarding the safety of sevoflurane use, particularly under conditions that promote its degradation (e.g., exposure to heat and light). Research efforts have focused on identifying strategies to minimize the formation of FDVE during anesthesia procedures .

- Preventive Measures : Investigations into alternative anesthetic agents or modifications to anesthesia delivery systems aim to reduce the risk associated with FDVE exposure. These measures are critical for enhancing patient safety during surgical procedures .

Future Research Directions

The ongoing research surrounding FDVE highlights several areas for future exploration:

- Deeper Mechanistic Studies : Further investigations into the molecular mechanisms of nephrotoxicity could yield valuable insights into protective strategies against similar toxic compounds.

- Therapeutic Applications : Understanding how compounds like FDVE interact with biological systems may open avenues for developing novel therapeutic agents or antidotes that mitigate nephrotoxic effects.

Data Summary Table

Mecanismo De Acción

The nephrotoxic effects of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether are mediated through its bioactivation in the kidneys. The compound undergoes metabolic transformations that lead to the formation of reactive intermediates, which can cause cellular damage and changes in gene expression . The exact molecular targets and pathways involved in its toxicity are still under investigation, but it is known to affect various genes associated with apoptosis, oxidative stress, and inflammatory responses .

Comparación Con Compuestos Similares

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is similar to other haloalkene compounds, such as sevoflurane and its degradation products . its unique structure and specific nephrotoxic effects distinguish it from other related compounds. Similar compounds include hexafluoroisopropanol and other fluorinated ethers, which also exhibit various degrees of toxicity and metabolic activity .

Actividad Biológica

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE), commonly referred to as Compound A, is a significant degradation product of the inhalational anesthetic sevoflurane. Its biological activity, particularly its nephrotoxic effects in animal models, has garnered considerable attention in toxicological research. This article aims to provide a comprehensive overview of the biological activity of FDVE, focusing on its metabolic pathways, nephrotoxicity, and relevant case studies.

Chemical Structure and Properties

FDVE is classified as a haloalkene due to the presence of halogen and alkene functional groups. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving glutathione conjugation.

Metabolic Pathways

FDVE undergoes complex metabolic processes primarily in the kidneys. Key metabolic pathways include:

- Glutathione Conjugation : FDVE rapidly conjugates with glutathione both spontaneously and through enzymatic catalysis. This process is crucial for detoxification and influences its nephrotoxic potential.

- Beta-Lyase Pathway : The bioactivation of FDVE via renal cysteine conjugate beta-lyase has been implicated in its nephrotoxic effects. This pathway leads to the formation of potentially harmful metabolites .

Nephrotoxicity

Research indicates that FDVE exhibits significant nephrotoxicity in rats, with studies demonstrating both acute and chronic effects on renal function. The following points summarize key findings:

- Gene Expression Changes : A study evaluated gene expression profiles in the kidneys of rats exposed to FDVE. Results indicated significant upregulation of genes associated with apoptosis, oxidative stress, and inflammatory responses at 24 hours post-exposure. Notably, 517 genes were differentially expressed, highlighting the compound's impact on renal cellular processes .

- Histological Changes : Histological examinations revealed necrosis and tubular damage at 24 hours post-administration, with signs of regeneration observed at 72 hours. This suggests a biphasic response where initial damage is followed by recovery .

- Diuresis : Rats treated with FDVE exhibited increased urine output initially, indicating acute kidney injury. However, normalization of urine output was noted after 72 hours, correlating with tissue repair processes .

Case Studies

Several case studies have investigated the nephrotoxic effects of FDVE:

- Acute Toxicity Assessment : In a controlled study, male Fischer 344 rats were administered a nephrotoxic dose of FDVE (0.25 mmol/kg). The study assessed urine output and kidney histology at various time points (24h and 72h), confirming acute nephrotoxicity followed by regenerative changes .

- Metabolic Profiling : Another investigation focused on the metabolic fate of FDVE in vivo. It was found that pretreatment with (aminooxy)acetic acid reduced the formation of toxic metabolites, suggesting that targeting specific metabolic pathways could mitigate toxicity .

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Primary Source | Degradation product of sevoflurane |

| Main Toxicity | Nephrotoxicity in rats |

| Key Metabolic Pathways | Glutathione conjugation; Beta-lyase pathway |

| Gene Expression Changes | Upregulation of apoptosis and oxidative stress genes |

| Histological Findings | Necrosis at 24h; regeneration at 72h |

| Diuresis | Increased urine output initially |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, and how can purity be optimized?

- Methodological Answer : The compound is primarily synthesized via thermal degradation of sevoflurane (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether) when exposed to CO₂ absorbents like soda lime. A patent describes direct synthesis using fluorinated precursors under controlled anhydrous conditions to minimize hydrolysis . Purity optimization involves gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) for structural validation. Moisture-sensitive intermediates require inert atmosphere handling (argon/nitrogen) .

Q. How is Compound A characterized analytically, and what key spectral data are critical for identification?

- Methodological Answer : Characterization relies on:

- ¹⁹F NMR : Distinct signals at δ -71.27 (CF₂Cl), -77.17 (CFCl), and -126.79 ppm (CF₃CF₂CF₂O) .

- Mass Spectrometry (MS) : Key fragments include m/z 400.9407 (M-Cl) and 350.9456 (M-CF₂Cl) with high-resolution MS confirming elemental composition .

- Refractive Index : 1.2745–1.2760 at 20°C, used for rapid purity checks in liquid-phase studies .

Q. What are the solubility properties of Compound A, and how do they influence experimental design?

- Methodological Answer : Compound A is highly lipophilic, requiring solvents like chloroform or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) for dissolution. Miscibility with ethers and ketones enables reaction-phase compatibility, but aqueous solubility is negligible, necessitating emulsion-based systems for in vitro toxicity assays .

Advanced Research Questions

Q. What enzymatic pathways drive Compound A metabolism, and how do interspecies differences impact nephrotoxicity studies?

- Methodological Answer : Metabolism involves:

- Cytochrome P450 : Partial defluorination in human liver microsomes, producing reactive intermediates .

- Cysteine Conjugate β-Lyase : Converts glutathione conjugates to nephrotoxic thiols (e.g., mercapturic acids) in renal tubules. Rat models show higher β-lyase activity than humans, explaining species-specific nephrotoxicity .

- Experimental Design : Use human renal proximal tubule cells with siRNA knockdown of β-lyase to isolate toxicity mechanisms .

Q. How can contradictory data on Compound A nephrotoxicity in rodents vs. humans be reconciled?

- Methodological Answer : Discrepancies arise from:

- Exposure Duration : Rats exposed to >25 ppm for 6+ hours show renal necrosis, while humans under clinical conditions (<2 MAC·h) exhibit transient enzymuria without structural damage .

- Metabolic Detoxification : Human-specific pathways, like N-acetyltransferase activity, may detoxify reactive thiols. Validate using comparative metabolomics (LC-MS/MS) of rat and human urine post-exposure .

Q. What methodologies quantify Compound A in biological matrices, and how do they address matrix interference?

- Methodological Answer :

- Gas Chromatography (GC) : Headspace-SPME (solid-phase microextraction) with cryogenic trapping improves volatility handling. Use deuterated internal standards (e.g., d₃-Compound A) for quantification .

- Liquid Chromatography (LC-MS/MS) : MRM transitions (e.g., m/z 150→95) with ion-pairing agents (heptafluorobutyric acid) enhance sensitivity in plasma/urine .

Q. What evidence supports Compound A as a potential alkylating agent, and how can its genotoxic risk be assessed?

- Methodological Answer : Electrophilic fluorine moieties in Compound A alkylate nucleophilic DNA sites (e.g., guanine N7). Assays include:

- Comet Assay : Detect single-strand breaks in human lymphocytes .

- LC-ESI-MS/MS : Identify methylated DNA adducts (e.g., 7-methylguanine) .

- Contradictions : While alkylation is observed in vitro, in vivo genotoxicity remains unproven due to rapid renal clearance .

Q. How does environmental persistence of Compound A compare to other perfluoroalkyl ethers (PFAEs), and what analytical methods track its degradation?

- Methodological Answer : Compound A’s short atmospheric lifetime (~5 days) vs. decades for PFAEs (e.g., PMVE) reduces bioaccumulation risk. Monitor via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.